Isovaleryl-Phe-Lys-pNA HCl
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Overview
Description
Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is a chromogenic substrate used primarily in biochemical research. It is designed to be a substrate for the enzyme plasmin, which plays a crucial role in the fibrinolytic system. The compound is known for its ability to produce a color change upon enzymatic cleavage, making it useful for various assays and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride typically involves the condensation of commercially available H-Lys(Boc)-p-nitroanilide with N-tritylated amino acids using [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate as the condensing reagent . The reaction is carried out under mild conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions when exposed to specific enzymes like plasmin. The hydrolysis results in the release of p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: H-Lys(Boc)-p-nitroanilide, N-tritylated amino acids, [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate.
Conditions: Mild reaction conditions, typically at ambient temperature.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is a chromogenic compound that can be easily detected and quantified .
Scientific Research Applications
Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a chromogenic substrate for plasmin, making it valuable for assays that measure plasmin activity. This compound is also used in studies related to blood coagulation and fibrinolysis, as it helps in understanding the mechanisms of these processes .
Mechanism of Action
The compound exerts its effects by serving as a substrate for the enzyme plasmin. When plasmin cleaves the peptide bond in Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride, it releases p-nitroaniline, which produces a color change. This color change can be measured spectrophotometrically, allowing researchers to quantify plasmin activity .
Comparison with Similar Compounds
Similar Compounds
H-D-Val-Leu-Lys-p-nitroanilide dihydrochloride: Another chromogenic substrate used for similar enzymatic assays.
Pyroglutamyl-phenylalanyl-lysine p-nitroanilide hydrochloride: Used in assays for urokinase.
Uniqueness
Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is unique due to its specific design for plasmin activity assays. Its structure allows for efficient cleavage by plasmin, making it a preferred choice for studies related to fibrinolysis and blood coagulation .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMYKBZAYAVSA-SJEIDVEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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